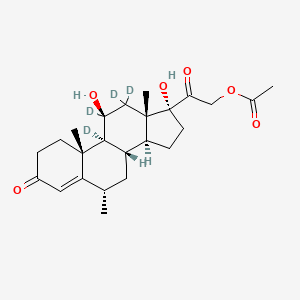

6alpha-Methyl Hydrocortisone-d4 21-Acetate

Description

Historical Context and Evolution of Deuterated Steroid Applications in Research

The use of stable isotopes in biological research dates back to the pioneering work of Rudolf Schoenheimer and David Rittenberg in the mid-20th century. nih.gov Their experiments with deuterium (B1214612) and nitrogen-15 (B135050) revolutionized the understanding of metabolism, revealing the dynamic nature of bodily constituents. The application of these principles to steroid research soon followed.

Early investigations focused on using deuterated steroids to study their metabolism and clearance rates. For instance, methods were developed using deuterium-labeled androstenedione (B190577) and testosterone (B1683101) to measure their plasma clearance rates in humans, providing valuable insights into androgen physiology and disorders like polycystic ovary syndrome. nih.gov The first report of a kinetic isotope effect in drug metabolism appeared in 1961 with a study on the N-demethylation of morphine. nih.gov This laid the groundwork for the intentional use of deuteration to modify the metabolic profiles of drugs. In the 1970s, the first patents for deuterated molecules were granted, and a deuterated version of an alanine (B10760859) compound advanced to Phase IIb clinical trials. portico.orgresearchgate.net

The evolution of analytical techniques, particularly the advent and refinement of gas chromatography-mass spectrometry (GC-MS) and later liquid chromatography-tandem mass spectrometry (LC-MS/MS), significantly propelled the use of deuterated steroids. sigmaaldrich.comsigmaaldrich.com These technologies provided the necessary sensitivity and specificity to distinguish and quantify the labeled and unlabeled steroids in complex biological matrices like plasma and urine. sigmaaldrich.com This led to the widespread adoption of deuterated steroids as the preferred internal standards for quantitative bioanalysis, a practice that remains the gold standard today. sigmaaldrich.comsigmaaldrich.com

More recently, the concept of "deuterated drugs" has gained significant traction, with companies specifically focused on developing deuterated versions of existing pharmaceuticals to improve their therapeutic properties. researchgate.net The approval of deutetrabenazine by the FDA in 2017 as the first deuterated drug marked a major milestone, validating this approach. researchgate.netwikipedia.org This has spurred further research into the application of deuterium substitution across various drug classes, including steroids, to enhance their metabolic stability and therapeutic efficacy.

Overview of 6alpha-Methyl Hydrocortisone-d4 21-Acetate as a Model Deuterated Corticosteroid Analog for Academic Inquiry

This compound is a synthetic, deuterated analog of a corticosteroid. As a model compound, it serves several important functions in academic and research settings, primarily leveraging the principles of stable isotope labeling.

The parent compound, 6alpha-methylhydrocortisone 21-acetate, is a derivative of hydrocortisone (B1673445), a glucocorticoid steroid hormone. The "6alpha-methyl" modification is known to enhance the anti-inflammatory potency of the corticosteroid. The "21-acetate" group is an ester modification that can influence the compound's solubility and pharmacokinetic properties.

The key feature of this compound for research purposes is the incorporation of four deuterium atoms ("d4"). The precise location of these deuterium atoms is critical to its function as a research tool. While the exact position can vary depending on the synthesis, they are typically placed at metabolically stable positions to prevent loss through exchange reactions.

In academic inquiry, this compound is primarily used as an internal standard for the quantitative analysis of 6alpha-methyl hydrocortisone 21-acetate or structurally similar corticosteroids in biological samples. Its chemical and physical properties closely mimic the non-deuterated analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization. The four-mass-unit difference allows for its clear distinction from the unlabeled analyte in a mass spectrometer, enabling highly accurate and precise quantification.

Furthermore, as a deuterated analog, it can be employed in studies investigating the metabolism of 6alpha-methylated corticosteroids. By administering the deuterated compound, researchers can trace its metabolic fate, identify its metabolites, and study the influence of the 6alpha-methyl group on metabolic pathways without the confounding presence of the endogenous or co-administered non-deuterated drug.

Below is a data table summarizing the key properties of this model compound.

| Property | Value |

| Chemical Name | This compound |

| Parent Compound | 6alpha-Methylhydrocortisone 21-acetate |

| Isotopic Label | Deuterium (d4) |

| Primary Application | Internal standard for mass spectrometry |

| Area of Research | Pharmaceutical analysis, pharmacokinetics, metabolism |

An in-depth examination of the synthetic approaches and isotopic integrity of this compound reveals sophisticated chemical strategies. This deuterated analogue of a potent corticosteroid is crucial for various research applications, including its use as an internal standard in mass spectrometry-based quantification, which demands high isotopic purity and precise deuterium placement. sigmaaldrich.commedchemexpress.com The synthesis of this complex molecule involves a combination of regioselective modifications to the steroid core and specific deuterium incorporation techniques.

Structure

3D Structure

Properties

Molecular Formula |

C24H34O6 |

|---|---|

Molecular Weight |

422.5 g/mol |

IUPAC Name |

[2-oxo-2-[(6S,8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate |

InChI |

InChI=1S/C24H34O6/c1-13-9-16-17-6-8-24(29,20(28)12-30-14(2)25)23(17,4)11-19(27)21(16)22(3)7-5-15(26)10-18(13)22/h10,13,16-17,19,21,27,29H,5-9,11-12H2,1-4H3/t13-,16-,17-,19-,21+,22-,23-,24-/m0/s1/i11D2,19D,21D |

InChI Key |

ZWEFPCOQVDIOJD-KWORZLISSA-N |

Isomeric SMILES |

[2H][C@]12[C@@H](C[C@@H](C3=CC(=O)CC[C@@]31C)C)[C@@H]4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)COC(=O)C)O |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)(C(=O)COC(=O)C)O |

Origin of Product |

United States |

Analytical Applications of 6alpha Methyl Hydrocortisone D4 21 Acetate in Quantitative Bioanalysis

Utilization as an Internal Standard in Mass Spectrometry-Based Methodologies

6alpha-Methyl Hydrocortisone-d4 21-Acetate serves as an ideal internal standard for the quantification of its non-labeled counterpart, methylprednisolone (B1676475) acetate (B1210297), and other structurally related corticosteroids. pharmaffiliates.com As a stable isotope-labeled analog, it exhibits nearly identical physicochemical properties to the analyte of interest, including extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer source. texilajournal.com This co-elution and similar behavior effectively compensate for variations in sample preparation and instrumental response, leading to more accurate and precise measurements. texilajournal.com

The incorporation of deuterium (B1214612) atoms results in a specific mass shift from the unlabeled analyte, allowing the mass spectrometer to distinguish between the internal standard and the target compound. This mass difference is the foundation of the isotope dilution mass spectrometry (IDMS) principle, which is considered the gold standard for quantitative analysis.

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays for Corticosteroid Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for corticosteroid analysis due to its high sensitivity, selectivity, and throughput. nih.govnih.gov The development of robust LC-MS/MS methods heavily relies on the use of appropriate internal standards like this compound.

Method validation is a critical process to ensure the reliability of an analytical method. A typical validation for an LC-MS/MS assay for a corticosteroid using a deuterated internal standard would include the assessment of the following parameters:

Linearity: Establishing a linear relationship between the analyte concentration and the instrumental response over a defined range.

Accuracy and Precision: Determining the closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.

Selectivity and Specificity: Ensuring the method can unequivocally identify and quantify the analyte in the presence of other endogenous and exogenous components.

Matrix Effect: Evaluating the influence of co-eluting matrix components on the ionization of the analyte.

Extraction Recovery: Measuring the efficiency of the sample preparation process.

Stability: Assessing the stability of the analyte in the biological matrix under different storage and handling conditions.

The following table illustrates typical validation parameters and acceptance criteria for an LC-MS/MS method for a corticosteroid, based on established guidelines and research findings for similar compounds. nih.govnih.gov

| Validation Parameter | Acceptance Criteria |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Intra-day Precision (CV%) | < 15% (20% at LLOQ) |

| Inter-day Precision (CV%) | < 15% (20% at LLOQ) |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Extraction Recovery | Consistent, precise, and reproducible |

CV: Coefficient of Variation, LLOQ: Lower Limit of Quantification

In a typical LC-MS/MS method, specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), are monitored for both the analyte and the internal standard. The table below provides hypothetical MRM transitions for methylprednisolone acetate and its deuterated internal standard, this compound, based on their chemical structures and fragmentation patterns of similar steroids. synnovis.co.uk

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Methylprednisolone Acetate | 417.2 | 161.1 | 25 |

| This compound | 421.2 | 163.1 | 25 |

Integration with Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Metabolite Profiling

While LC-MS/MS is often preferred for its direct analysis of intact molecules, Gas Chromatography-Mass Spectrometry (GC-MS) remains a powerful tool for comprehensive steroid metabolite profiling. nih.gov This technique often requires derivatization of the steroids to increase their volatility and thermal stability. The use of a deuterated internal standard like this compound is equally crucial in GC-MS analysis to correct for variability in the derivatization reaction and the chromatographic separation.

The internal standard is added to the sample prior to extraction and derivatization, ensuring it undergoes the same chemical modifications as the target analyte. This allows for accurate quantification even if the derivatization is not 100% efficient. The selection of the derivatization agent can influence the fragmentation patterns and the choice of ions for monitoring. nih.gov

Strategies for Mitigating Matrix Effects and Enhancing Analytical Robustness with Deuterated Standards

Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting components from the biological matrix, are a significant challenge in bioanalysis. texilajournal.com Deuterated internal standards are a primary strategy to combat these effects. Because the deuterated standard co-elutes with the analyte and experiences the same ionization suppression or enhancement, the ratio of the analyte to the internal standard remains constant, leading to accurate quantification. texilajournal.com

However, in some cases, differential matrix effects can occur, where the analyte and the deuterated standard are not affected to the same extent. This can sometimes be attributed to slight chromatographic separation between the deuterated and non-deuterated compounds. Therefore, careful optimization of chromatographic conditions to ensure co-elution is critical.

Additional strategies to mitigate matrix effects in conjunction with the use of deuterated standards include:

Efficient Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are employed to remove interfering components from the sample. endocrine-abstracts.org

Chromatographic Separation: Optimizing the liquid chromatography method to separate the analyte from matrix components that cause ion suppression.

Choice of Ionization Source: In some instances, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) can reduce matrix effects. synnovis.co.uk

Applications in High-Throughput Quantitative Analysis of Endogenous and Exogenous Steroids in Biological Matrices

The demand for rapid and cost-effective analysis of large numbers of samples has driven the development of high-throughput screening (HTS) methods. nih.gov In this context, this compound plays a vital role in enabling the robust and reliable quantification of corticosteroids in HTS formats.

By combining automated sample preparation platforms with rapid LC-MS/MS analysis, it is possible to analyze hundreds of samples per day. endocrine-abstracts.orgnih.gov The use of a deuterated internal standard in every sample is essential to maintain data quality and accuracy in such high-throughput workflows, compensating for any well-to-well variability in extraction efficiency or matrix effects.

These high-throughput methods are applied in various fields, including:

Clinical Research: Analyzing large patient cohorts to study the role of steroids in disease. nih.gov

Pharmaceutical Development: Supporting pharmacokinetic and metabolic studies of new corticosteroid drugs.

Doping Control: Screening for the illicit use of synthetic corticosteroids in athletes. nih.gov

The following table outlines a generic high-throughput sample preparation workflow for steroid analysis in serum, where a deuterated internal standard like this compound would be incorporated.

| Step | Description |

|---|---|

| 1. Sample Aliquoting | A small volume of serum (e.g., 100 µL) is transferred to a 96-well plate. |

| 2. Internal Standard Addition | A solution containing this compound is added to each well. |

| 3. Protein Precipitation | A precipitating agent (e.g., acetonitrile) is added to remove proteins. |

| 4. Centrifugation | The plate is centrifuged to pellet the precipitated proteins. |

| 5. Supernatant Transfer | The supernatant containing the analytes and internal standard is transferred to a new 96-well plate. |

| 6. Evaporation and Reconstitution | The solvent is evaporated, and the residue is reconstituted in a mobile phase-compatible solution. |

| 7. LC-MS/MS Analysis | The reconstituted samples are injected into the LC-MS/MS system for analysis. |

Investigation of Metabolic Pathways and Biotransformation Processes Using 6alpha Methyl Hydrocortisone D4 21 Acetate

In Vitro Metabolic Profiling Studies

In vitro models are foundational for characterizing the metabolic profile of a drug candidate. These systems, primarily utilizing liver-derived components, offer a controlled environment to identify metabolites and understand enzymatic interactions.

Hepatic microsomes and hepatocytes are the gold standards for in vitro metabolism studies. nih.gov Microsomes, which are vesicles of the endoplasmic reticulum from liver cells, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. pfizer.com Hepatocytes, being the primary cells of the liver, provide a more complete picture, encompassing both Phase I and Phase II metabolic pathways. nih.gov

When 6alpha-Methyl Hydrocortisone-d4 21-Acetate is incubated with these systems, it undergoes enzymatic transformation. nih.gov The use of the deuterium (B1214612) (d4) label is crucial, as it allows for the unambiguous detection of the parent compound and its metabolites by mass spectrometry (MS). aptochem.comclearsynth.com This technique effectively separates the metabolic products of the administered drug from the complex background of the biological matrix, enabling the construction of a detailed metabolite map. clearsynth.com For instance, studies on other corticosteroids like dexamethasone (B1670325) cipecilate have successfully used human liver microsomes and S9 fractions to identify major metabolites. nih.gov

Enzyme kinetics studies are performed to determine the rate at which a drug is metabolized by specific enzymes. Key parameters, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), describe the affinity of the enzyme for the substrate and its maximum metabolic capacity. This information is vital for predicting potential drug-drug interactions and in vivo clearance.

Metabolic stability assays measure the rate of disappearance of a compound when exposed to metabolic systems like liver microsomes or hepatocytes. nih.gov A compound with low metabolic stability is likely to be cleared rapidly in vivo, resulting in a short half-life. The stability of this compound can be quantified by incubating it with liver microsomes and measuring its concentration over time. The intrinsic clearance can then be calculated, which helps in predicting hepatic clearance in vivo. nih.gov Studies on methylprednisolone (B1676475) have shown that its clearance can be influenced by factors that affect hepatic metabolism. nih.gov

Drug metabolism is a two-phased process. Phase I reactions introduce or expose functional groups on the parent molecule, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.

Phase I Metabolism: For this compound, the initial step is the hydrolysis of the 21-acetate ester to form the active 6alpha-methyl hydrocortisone-d4. nih.gov This is followed by reactions primarily catalyzed by CYP3A4 enzymes. pfizer.com The main Phase I metabolic pathway for methylprednisolone is 6β-hydroxylation. pfizer.com Other reactions include the reversible conversion to methylprednisone. researchgate.net The major inactive metabolites formed from methylprednisolone are 20α-hydroxymethylprednisolone and 20β-hydroxymethylprednisolone. pfizer.com

Phase II Metabolism: Following Phase I reactions, the metabolites can undergo conjugation with molecules like glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation). nih.gov These Phase II metabolites are more water-soluble and are readily excreted in urine and bile. Investigating the Phase II metabolism of corticosteroids has shown that the extent of conjugation can vary significantly between different steroid compounds. nih.gov

Table 1: Anticipated Metabolic Profile of this compound

| Metabolic Phase | Reaction Type | Potential Metabolites | Key Enzymes |

| Initial Step | Deacetylation | 6alpha-Methyl Hydrocortisone-d4 | Esterases |

| Phase I | Hydroxylation | 6β-hydroxy-6alpha-methyl hydrocortisone-d4 | CYP3A4 |

| Phase I | Oxidation | 6alpha-Methyl Prednisone-d4 | 11β-hydroxysteroid dehydrogenase |

| Phase I | Reduction | 20α/β-hydroxy metabolites | 20-ketosteroid reductases |

| Phase II | Glucuronidation | Glucuronide conjugates | UGTs |

| Phase II | Sulfation | Sulfate conjugates | SULTs |

In Vivo Metabolic Tracing in Preclinical Animal Models

In vivo studies are essential to confirm and expand upon in vitro findings, providing data on the drug's behavior in a complete biological system. phypha.ir

The stable isotope label in this compound makes it an excellent tracer for in vivo studies. aptochem.comnih.gov When administered to animal models, the deuterated compound and its metabolites can be accurately tracked and quantified in biological fluids like plasma, urine, and feces. nih.govcapes.gov.br This is typically achieved using liquid chromatography-mass spectrometry (LC-MS), which can differentiate the deuterated compounds from their endogenous counterparts. nih.gov This methodology allows for a comprehensive assessment of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Studies in dogs using radiolabeled 6α-methylprednisolone-3H, 21-acetate have shown that the steroid is excreted in both urine and feces. capes.gov.br Similarly, pharmacokinetic studies in horses have tracked methylprednisolone in plasma and urine after administration. wustl.edu

Metabolic pathways can differ significantly between species, including common preclinical models like rats, dogs, and primates, and humans. researchgate.net These differences are due to variations in the expression and activity of drug-metabolizing enzymes. Therefore, conducting comparative metabolism studies across different animal species is crucial. researchgate.net By administering this compound to various species, researchers can identify the animal model that best mimics human metabolism. This information is vital for the reliable extrapolation of preclinical safety and efficacy data to humans. Allometric scaling of pharmacokinetic data from multiple species, including rats, dogs, and horses, has been used to predict the pharmacokinetics of methylprednisolone in humans. researchgate.net

Mechanistic Insights into Steroid Hormone Biotransformation Through Deuterium Labeling

The use of isotopically labeled compounds, particularly those incorporating deuterium (a stable, non-radioactive isotope of hydrogen), has become an invaluable tool in the elucidation of metabolic pathways and reaction mechanisms. nih.govresearchgate.net In the context of steroid hormone research, this compound serves as a sophisticated probe to unravel the complexities of biotransformation processes. The strategic placement of four deuterium atoms on the molecule provides a means to track its metabolic fate and to derive crucial mechanistic insights into the enzymatic reactions it undergoes.

The primary advantage of deuterium labeling lies in the kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction is altered when a hydrogen atom in a reactive position is replaced by a deuterium atom. nih.govnih.gov The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. nih.gov Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate if this bond cleavage is a rate-determining step in the reaction mechanism. nih.govnih.gov

In the biotransformation of corticosteroids, a major metabolic pathway is hydroxylation, often mediated by cytochrome P450 (P450) enzymes. nih.gov For many steroids, including hydrocortisone (B1673445) and its analogs, 6β-hydroxylation is a significant metabolic route catalyzed predominantly by the CYP3A4 enzyme. nih.gov The observation of a significant primary deuterium KIE in a P450-catalyzed reaction is strong evidence that the abstraction of a hydrogen atom is a critical, at least partially rate-limiting, step in the catalytic cycle. nih.gov

When this compound is introduced into a metabolic system, the presence of deuterium at specific positions can influence the rate of enzymatic attack at those sites. For instance, if the deuterium atoms are located at or near a site of hydroxylation, a decrease in the formation of the corresponding hydroxylated metabolite would be expected. This retardation of metabolism at the deuterated site can lead to a phenomenon known as "metabolic switching," where the enzyme may catalyze oxidation at an alternative, non-deuterated site on the steroid nucleus. nih.gov This provides valuable information about the flexibility and regioselectivity of the metabolizing enzymes.

Research on other deuterated steroids has provided quantitative data on the magnitude of these effects. For example, studies on the CYP3A4-catalyzed 6β-hydroxylation of testosterone (B1683101) have demonstrated significant KIEs, indicating that C-H bond abstraction is a key step. researchgate.netresearchgate.net While specific data for this compound is not extensively published, the principles derived from similar compounds are directly applicable.

The following table presents hypothetical yet representative data based on findings from related deuterated steroid metabolism studies to illustrate the mechanistic insights that can be gained.

| Compound | Metabolite | Relative Formation Rate (vs. Non-labeled) | Kinetic Isotope Effect (kH/kD) | Metabolic Pathway |

|---|---|---|---|---|

| 6alpha-Methyl Hydrocortisone 21-Acetate | 6beta-Hydroxy-6alpha-methyl Hydrocortisone 21-Acetate | 100% | N/A | 6beta-Hydroxylation (CYP3A4) |

| This compound | 6beta-Hydroxy-6alpha-methyl Hydrocortisone-d3 21-Acetate | ~33% | ~3.0 | 6beta-Hydroxylation (CYP3A4) |

| This compound | Alternative hydroxylated metabolites | Increased | N/A | Metabolic Switching |

This table is illustrative and based on established principles of kinetic isotope effects in steroid metabolism. The values are representative of what would be expected in a study of this nature.

The analysis of metabolites from this compound is typically carried out using sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). nih.govnih.gov This method allows for the separation and identification of the parent compound and its various metabolites, as well as the precise quantification of the ratio of deuterated to non-deuterated species. The mass difference between the deuterated and non-deuterated metabolites provides a clear signature for their identification and quantification. nih.gov

Pharmacokinetic Assessment in Preclinical Models and in Vitro Systems Utilizing 6alpha Methyl Hydrocortisone D4 21 Acetate

Pharmacokinetic Parameter Determination in Animal Models

The characterization of a drug's pharmacokinetic parameters in animal models is a critical step in preclinical development. These studies provide essential information on the absorption, distribution, and elimination of the compound in a living organism. Due to the scarcity of published data specifically for 6alpha-Methyl Hydrocortisone-d4 21-Acetate, the pharmacokinetic profile of its non-deuterated counterpart, methylprednisolone (B1676475) acetate (B1210297), in rats serves as a primary reference point.

Absorption

Following intramuscular administration in rats, methylprednisolone acetate exhibits slow absorption from the injection site. nih.govresearchgate.net This slow release is a characteristic feature of the acetate ester formulation, which is designed to provide a prolonged therapeutic effect. Studies have indicated that the absorption process can be complex, sometimes following a "flip-flop" kinetic model where the rate of absorption is slower than the rate of elimination. nih.govresearchgate.net This results in a sustained plasma concentration of the active drug. In one study, the absorption of methylprednisolone after intramuscular injection in rats was best described by two first-order absorption rate constants, indicating a biphasic absorption process. nih.gov

Distribution

Once absorbed into the systemic circulation, corticosteroids like methylprednisolone are distributed to various tissues. The volume of distribution (Vd) is a key parameter that describes the extent of this distribution. For methylprednisolone in rats, the central volume of distribution has been reported to be approximately 0.719 L/kg. nih.gov Glucocorticoids are known to bind to plasma proteins, primarily corticosteroid-binding globulin (CBG) and albumin, which influences their distribution and availability to target tissues. scilit.com

Elimination

The elimination of methylprednisolone from the body occurs primarily through hepatic metabolism, followed by renal excretion of the metabolites. researchgate.net In rats, the clearance of methylprednisolone has been reported to be around 4.0 L/h/kg. nih.gov The elimination kinetics after intravenous administration are often characterized by a bi-exponential decline in plasma concentrations, indicating a two-compartment model of distribution and elimination. nih.gov The elimination half-life is a measure of how long it takes for the drug concentration to decrease by half, and for methylprednisolone in rats, this has been observed to be relatively short. researchgate.net

Interactive Data Table: Pharmacokinetic Parameters of Methylprednisolone in Rats (as a proxy for this compound)

| Parameter | Value | Route of Administration | Animal Model | Source |

| Absorption Rate Constant 1 (ka1) | 1.26 h⁻¹ | Intramuscular | Rat | nih.gov |

| Absorption Rate Constant 2 (ka2) | 0.219 h⁻¹ | Intramuscular | Rat | nih.gov |

| Bioavailability (F) | ~50% | Intramuscular | Rat | nih.gov |

| Central Volume of Distribution (Vc) | 0.719 L/kg | Intravenous | Rat | nih.gov |

| Clearance (CL) | 4.0 L/h/kg | Intravenous | Rat | nih.gov |

| Elimination Half-life (t½) | Short | Intravenous | Rat | researchgate.net |

Note: This data is for the non-deuterated analogue, methylprednisolone, and serves as an estimate for the expected pharmacokinetics of its deuterated form.

In Vitro Pharmacokinetic Modeling Using Advanced Bioreactor Systems

Advanced in vitro models, such as three-dimensional (3D) liver bioreactor systems, offer a sophisticated platform for studying drug metabolism and pharmacokinetics in a controlled environment that more closely mimics the physiological conditions of the human liver. researchgate.netnih.gov These systems can provide valuable insights into the metabolic pathways of a compound and help predict its in vivo clearance.

The use of liver microsomes is a standard in vitro method to assess the metabolic stability of drug candidates. nih.govnih.govresearchgate.net These preparations contain a high concentration of drug-metabolizing enzymes, such as cytochrome P450s. nih.govresearchgate.net For a compound like this compound, incubation with liver microsomes would allow for the identification of its metabolites and the determination of its intrinsic clearance. nih.gov

Three-dimensional liver bioreactors represent a significant advancement over traditional 2D cell cultures and microsome assays. researchgate.net By co-culturing hepatocytes with other liver cells in a system that allows for continuous perfusion of media, these bioreactors can maintain cell viability and metabolic function for extended periods. researchgate.netnih.gov This enables the study of not only phase I and phase II metabolism but also the long-term effects of the drug on liver cells. While specific studies utilizing bioreactors for this compound are not available, the methodology provides a powerful tool for future investigations into its in vitro pharmacokinetics.

Evaluation of Deuteration Effects on the Metabolic Clearance and Systemic Exposure of Steroid Analogues in Preclinical Contexts

The substitution of hydrogen atoms with deuterium (B1214612) at specific metabolically active sites of a drug molecule is a strategy employed to alter its pharmacokinetic profile. researchgate.netmedchemexpress.comnih.gov This is due to the "kinetic isotope effect," where the heavier deuterium atom forms a stronger covalent bond with carbon compared to hydrogen. nih.gov This can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. nih.gov

For this compound, the deuteration at the methyl group could potentially influence its metabolic clearance. The primary goal of such a modification is often to slow down the rate of metabolism, which can lead to several potential advantages:

Increased Systemic Exposure: A lower clearance rate can result in a higher area under the plasma concentration-time curve (AUC), meaning the body is exposed to the drug for a longer period. nih.gov

Prolonged Half-life: The time it takes for the drug to be eliminated from the body may be extended. researchgate.net

Studies on other deuterated compounds have demonstrated these effects. For instance, the deuterated form of tetrabenazine, known as deutetrabenazine, exhibits a lower clearance and increased half-life compared to its non-deuterated counterpart. researchgate.netmedchemexpress.comnih.gov Research on the deuteration of enzalutamide (B1683756) also showed a significant reduction in in vitro intrinsic clearance and a more than two-fold increase in systemic exposure in rats. nih.gov In the context of steroids, deuterium substitution has been shown to affect the dissociation rates from glucocorticoid receptors, suggesting an influence on the drug-receptor interaction kinetics. nih.gov

While direct comparative studies between this compound and its non-deuterated form are lacking, the established principles of the kinetic isotope effect strongly suggest that the deuteration would lead to a slower metabolic clearance and consequently, an increased systemic exposure of the active compound.

Interactive Data Table: Potential Effects of Deuteration on the Pharmacokinetics of this compound

| Pharmacokinetic Parameter | Expected Effect of Deuteration | Rationale | Source |

| Metabolic Clearance (CL) | Decrease | Slower rate of metabolic reactions due to the kinetic isotope effect. | researchgate.netnih.govnih.gov |

| Systemic Exposure (AUC) | Increase | Reduced clearance leads to higher overall drug exposure. | nih.gov |

| Elimination Half-life (t½) | Increase | Slower elimination results in a longer duration of action. | researchgate.net |

Note: These are predicted effects based on the general principles of drug deuteration and require experimental verification.

Advanced Mechanistic and Theoretical Investigations with 6alpha Methyl Hydrocortisone D4 21 Acetate

Kinetic Isotope Effects (KIEs) in Enzyme-Mediated Steroid Transformations

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced with one of its heavier isotopes. chem-station.com For 6alpha-Methyl Hydrocortisone-d4 21-Acetate, the presence of four deuterium (B1214612) atoms at a specific location allows for the investigation of KIEs in enzyme-mediated transformations, such as those catalyzed by cytochrome P450 (P450) enzymes. nih.gov

For instance, in the hypothetical metabolism of this compound by a hydroxylase enzyme, the KIE can be quantified by comparing the rate of metabolism of the deuterated compound with its non-deuterated (protium) counterpart.

| Compound | Metabolite Formation Rate (Vmax, pmol/min/mg protein) | Kinetic Isotope Effect (KIE = VH / VD) |

|---|---|---|

| 6alpha-Methyl Hydrocortisone (B1673445) 21-Acetate (Protium) | 150.0 | 5.0 |

| This compound (Deuterated) | 30.0 |

This table presents hypothetical data illustrating how the rate of metabolite formation for the deuterated steroid is significantly lower than its non-deuterated version, resulting in a KIE value of 5.0. Such a value would strongly suggest that the cleavage of a bond at the deuterated position is central to the enzyme's catalytic cycle.

This "metabolic switching" phenomenon, where deuteration at one site slows down a reaction there and potentially enhances metabolism at an alternative site, provides valuable information about the flexibility of the enzyme's active site and the different orientations the substrate can adopt. nih.gov

Deuterium Labeling as a Probe for Elucidating Reaction Mechanisms in Steroid Chemistry and Biochemistry

Beyond influencing reaction rates, deuterium labels act as tracers that can be followed through a reaction sequence to elucidate the underlying mechanism. chem-station.comacs.org The fate of the deuterium atoms in this compound during a chemical or enzymatic reaction provides unambiguous evidence for specific mechanistic pathways. nih.gov

In steroid biochemistry, P450-catalyzed reactions are often proposed to proceed through a "rebound" mechanism involving a highly reactive iron-oxo intermediate. By analyzing the products of a reaction involving a deuterated substrate, researchers can determine whether a deuterium atom was abstracted, whether it was retained or lost, or if it migrated to a different position.

| Mechanistic Question | Experimental Observation with Deuterated Steroid | Conclusion |

|---|---|---|

| Is the C-H bond at the labeled position broken during the reaction? | A significant KIE is observed. | Yes, C-H bond cleavage is part of a rate-limiting step. nih.gov |

| What is the nature of the reactive intermediate? | The deuterium atom is removed and replaced with a hydroxyl group. | Supports a mechanism involving hydrogen atom abstraction followed by oxygen rebound. nih.gov |

| Does the reaction involve an elimination or rearrangement? | The deuterium label appears at an unexpected position in the product. | Suggests the formation of a carbocationic intermediate or a hydride shift. chem-station.com |

This table outlines how observing the fate of deuterium labels can help answer fundamental questions about reaction mechanisms. Each observation provides a piece of the puzzle, allowing chemists to build a detailed picture of the transformation.

These tracer studies are not limited to biological systems. In synthetic organic chemistry, deuterated steroids can help clarify the mechanisms of complex rearrangements, reductions, and oxidations, guiding the development of new and more efficient synthetic methods. researchgate.net

Stereochemical and Regiochemical Studies of Steroid Interactions utilizing Deuterated Analogs

The precise three-dimensional arrangement of atoms (stereochemistry) and the specific site of a reaction (regiochemistry) are critical in steroid science. Deuterated analogs like this compound are invaluable tools for probing these aspects of steroid-protein interactions and enzymatic catalysis. nih.gov Since enzymes are chiral catalysts, they often distinguish between stereochemically different hydrogen atoms on a single carbon.

By using a specifically deuterated steroid, researchers can determine which hydrogen (or deuterium) is selectively removed by an enzyme. This provides detailed information about how the steroid substrate must orient itself within the enzyme's active site for a reaction to occur. For example, if an enzyme selectively removes a deuterium atom over a hydrogen atom at a prochiral center, it reveals the precise stereochemical course of the reaction and, by extension, the topography of the active site.

Similarly, regiochemical questions can be addressed. If a steroid has multiple potential sites for enzymatic attack, synthesizing a series of analogs, each deuterated at a different position, can pinpoint the exact location of modification. A slowdown in the reaction rate (a KIE) will only be observed when the site of deuteration corresponds to the site of enzymatic action. nih.gov This approach has been used to understand the metabolism of various steroids, such as testosterone (B1683101), where deuteration at one position can affect the rate of hydroxylation at that site. nih.gov

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for 6α-methyl Hydrocortisone-d4 21-acetate, and how do isotopic labeling (deuteration) and structural modifications impact yield and purity?

- Methodological Answer : Synthesis typically involves selective deuteration at the C-9, C-11, and C-12 positions of hydrocortisone, followed by acetylation at the C-21 hydroxyl group. Isotopic purity (≥98% deuterium incorporation) is confirmed via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy . The 6α-methyl group introduces steric effects that may reduce enzymatic degradation, as observed in analogous glucocorticoids . Reaction optimization (e.g., solvent choice, temperature) is critical to minimize byproducts like unacetylated intermediates or epimerization at C-17 .

Q. How can researchers confirm the structural integrity of 6α-methyl Hydrocortisone-d4 21-acetate using analytical techniques?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 240 nm) using a C18 column and a mobile phase of acetonitrile:water (60:40 v/v) resolves the compound from impurities (e.g., unacetylated precursors). Retention time comparison against certified reference materials (CRMs) is essential .

- Spectroscopy : NMR (¹H, ¹³C, and 2D-COSY) confirms deuteration sites and acetate moiety integrity. For example, the absence of a proton signal at C-9/C-11/C-12 and a triplet for the C-21 acetate methyl group (δ ~2.05 ppm) validates the structure .

- Mass Spectrometry : HRMS should show a molecular ion peak at m/z 424.32 (calculated for C₂₄H₃₀D₄O₆) with isotopic purity verified via deuterium/hydrogen ratio analysis .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve discrepancies in pharmacokinetic data for deuterated glucocorticoids like 6α-methyl Hydrocortisone-d4 21-acetate?

- Methodological Answer : Contradictions in half-life or bioavailability data may arise from variations in deuteration efficiency or metabolic stability. Researchers should:

- Standardize deuteration protocols : Use deuterium oxide (D₂O) in reaction media to ensure consistent isotopic labeling .

- Conduct comparative studies : Compare pharmacokinetic profiles of deuterated vs. non-deuterated analogs in controlled in vitro (e.g., hepatic microsomal assays) and in vivo models (rodents). LC-MS/MS quantification of plasma/tissue concentrations can clarify metabolic stability differences .

- Validate assay sensitivity : Ensure detection limits ≤1 ng/mL for low-abundance metabolites, particularly for deuterated species prone to back-exchange in biological matrices .

Q. How does the 6α-methyl group influence receptor binding affinity and glucocorticoid activity compared to non-methylated analogs?

- Methodological Answer :

- Molecular docking : Perform in silico simulations using the glucocorticoid receptor (GR) crystal structure (PDB ID: 1P93) to assess steric/electronic effects of the 6α-methyl group on ligand-receptor interactions. Key residues (e.g., Asn564, Gln570) should show altered hydrogen bonding or van der Waals contacts .

- In vitro assays : Measure transactivation activity via GR-dependent luciferase reporter assays in HEK293 cells. EC₅₀ values for 6α-methyl derivatives are typically 2–3-fold higher than hydrocortisone, indicating reduced potency due to steric hindrance .

Q. What are the best practices for analyzing photodegradation products of 6α-methyl Hydrocortisone-d4 21-acetate under UV light exposure?

- Methodological Answer :

- Photostability testing : Expose the compound to UVB (312 nm) in methanol or PBS (pH 7.4) for 24–72 hours. Monitor degradation via HPLC-DAD, noting peaks with retention times shifted by ±0.5–2 minutes .

- Structural elucidation : Isolate major photoproducts using preparative TLC or column chromatography. Characterize via NMR and MS/MS fragmentation. Common products include 11-keto derivatives (Norrish Type I cleavage) and C-17/C-21 deacetylated analogs .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.